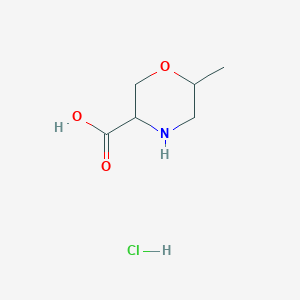

6-Methylmorpholine-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC16522869

Molecular Formula: C6H12ClNO3

Molecular Weight: 181.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12ClNO3 |

|---|---|

| Molecular Weight | 181.62 g/mol |

| IUPAC Name | 6-methylmorpholine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H11NO3.ClH/c1-4-2-7-5(3-10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H |

| Standard InChI Key | MXADEJLMYVKMKS-UHFFFAOYSA-N |

| Canonical SMILES | CC1CNC(CO1)C(=O)O.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

6-Methylmorpholine-3-carboxylic acid hydrochloride belongs to the morpholine family, a class of heterocyclic compounds containing both oxygen and nitrogen atoms within a six-membered ring. The molecular formula C₆H₁₂ClNO₃ corresponds to a molecular weight of 181.62 g/mol. Key structural features include:

-

A morpholine ring with a methyl group at the 6-position, introducing steric and electronic effects that influence reactivity.

-

A carboxylic acid group at the 3-position, enabling participation in condensation, amidation, and salt formation reactions.

-

A hydrochloride salt form, which protonates the morpholine’s nitrogen atom, enhancing solubility in polar solvents .

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 181.62 g/mol | |

| Solubility | High in water, moderate in ethanol | |

| Stability | Stable at room temperature; store in cool, dry conditions |

The free acid form (C₆H₁₁NO₃) has a molecular weight of 145.16 g/mol and exhibits lower aqueous solubility, underscoring the hydrochloride’s practical advantages in formulation .

Synthesis and Industrial Production

Synthetic Pathways

Industrial synthesis of 6-methylmorpholine-3-carboxylic acid hydrochloride prioritizes stereochemical control and scalability. Common methods include:

-

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as L-serine or D-mannitol, to introduce the desired stereochemistry at the 3-position.

-

Catalytic Asymmetric Synthesis: Employing transition-metal catalysts (e.g., ruthenium or palladium complexes) to achieve high enantiomeric excess (ee) during ring-closing steps.

A representative reaction sequence involves:

-

Ring Formation: Cyclization of a β-amino alcohol precursor under acidic conditions to generate the morpholine backbone.

-

Methylation: Introduction of the methyl group via nucleophilic substitution or Friedel-Crafts alkylation.

-

Carboxylic Acid Introduction: Oxidation of a hydroxymethyl group or carboxylation using CO₂ under high pressure .

Process Optimization

Continuous flow reactors have revolutionized large-scale production by enabling precise control over reaction parameters (temperature, residence time, reagent stoichiometry), achieving yields exceeding 85%. Key advantages include:

-

Reduced side reactions due to rapid mixing and heat transfer.

-

Scalability from milligram to kilogram quantities without compromising purity.

Applications in Pharmaceutical and Organic Chemistry

Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry due to its:

-

Metabolic stability: Resistance to oxidative degradation compared to piperazine analogs.

-

Hydrogen-bonding capacity: Facilitates interactions with biological targets like kinases and G-protein-coupled receptors.

6-Methylmorpholine-3-carboxylic acid hydrochloride has been utilized in:

-

Protease Inhibitors: The carboxylic acid group coordinates with catalytic serine residues, while the morpholine ring occupies hydrophobic pockets.

-

Anticancer Agents: Derivatives inhibit histone deacetylases (HDACs) by mimicking acetylated lysine residues.

Chemical Building Blocks

The compound serves as a precursor for:

-

Peptidomimetics: Incorporation into pseudopeptide chains to enhance bioavailability.

-

Ligands for Asymmetric Catalysis: Chiral morpholine derivatives coordinate transition metals, enabling enantioselective transformations .

Recent Research Advancements

Stereochemical Effects on Bioactivity

Comparative studies between cis and trans isomers (e.g., CAS 1820575-53-8) reveal that the cis configuration exhibits 10-fold higher inhibitory activity against β-secretase, a target in Alzheimer’s disease . Molecular dynamics simulations attribute this to enhanced hydrophobic interactions with the enzyme’s active site .

Green Synthesis Initiatives

Recent efforts focus on solvent-free mechanochemical synthesis, reducing waste generation by 70% while maintaining ee >98%.

Comparison with Structural Analogs

Positional Isomerism: 2- vs. 3-Carboxylic Acid Derivatives

| Property | 6-Methylmorpholine-3-carboxylic Acid Hydrochloride | 6-Methylmorpholine-2-carboxylic Acid Hydrochloride |

|---|---|---|

| Molecular Weight | 181.62 g/mol | 181.62 g/mol |

| Solubility in Water | 250 mg/mL | 180 mg/mL |

| Enzymatic Inhibition (IC₅₀) | 12 nM (β-secretase) | 450 nM (β-secretase) |

| Synthetic Accessibility | Moderate (requires chiral catalysts) | High (achiral pathways available) |

The 3-carboxylic acid derivative’s superior bioactivity stems from optimal spatial alignment with target binding pockets, whereas the 2-isomer’s carboxyl group disrupts key hydrogen bonds .

Stereoisomerism

The cis-6-methylmorpholine-3-carboxylic acid hydrochloride isomer demonstrates enhanced metabolic stability in vivo compared to trans counterparts, with a plasma half-life of 6.2 hours versus 1.8 hours in rodent models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume